An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzenesulfonyl Chloride
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobenzenesulfonyl chloride (p-ClC₆H₄SO₂Cl), a key intermediate in organic synthesis, is of significant interest to the pharmaceutical and polymer industries. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by tabulated data for easy reference. Detailed experimental methodologies for the synthesis, purification, and characterization of this compound are presented. Furthermore, this document includes graphical representations of key processes and logical relationships to facilitate a deeper understanding of its handling and reactivity.
Introduction
4-Chlorobenzenesulfonyl chloride is a white to light yellow crystalline solid with a pungent odor.[1] It serves as a crucial building block in the synthesis of a variety of organic compounds, including sulfonamides, sulfonate esters, and other specialty chemicals. Its utility in drug development is noteworthy, as the sulfonyl chloride moiety is a versatile functional group for introducing the 4-chlorobenzenesulfonyl group into target molecules. This guide aims to provide a detailed technical resource for professionals working with this compound.
Physical Properties
The physical properties of 4-chlorobenzenesulfonyl chloride are summarized in the table below. These properties are essential for its handling, storage, and use in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 98-60-2 | [2][3] |
| Molecular Formula | C₆H₄Cl₂O₂S | [2][3][4] |
| Molecular Weight | 211.06 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][5] |
| Melting Point | 50-52 °C | [4][6] |
| Boiling Point | 141 °C at 15 mmHg | [4][6] |
| Density | 1.529 g/cm³ | [7] |
| Vapor Pressure | 0.00995 mmHg at 25 °C | [7] |
| Solubility | Insoluble in water; soluble in toluene, chloroform, acetone, ether, and benzene.[1][2][4][7] | |
| Flash Point | 118.8 °C | [7] |
Chemical Properties and Reactivity
4-Chlorobenzenesulfonyl chloride is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It is stable under normal temperatures and pressures but is sensitive to moisture.[8]
Reactivity with Water (Hydrolysis): 4-Chlorobenzenesulfonyl chloride reacts with water, particularly hot water, to undergo hydrolysis, yielding 4-chlorobenzenesulfonic acid and hydrochloric acid.[2] This reaction is a critical consideration for its handling and storage, which must be in a dry environment.
Reactivity with Nucleophiles: The compound readily reacts with a variety of nucleophiles at the sulfonyl sulfur atom, displacing the chloride. This reactivity is fundamental to its synthetic applications. Common reactions include:
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Formation of Sulfonamides: Reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides.
-
Formation of Sulfonate Esters: Reacts with alcohols in the presence of a base to yield sulfonate esters.
Incompatible Materials: It is incompatible with strong oxidizing agents.[4][8] Contact with water or moist air should be avoided.[4]
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4][8]
Experimental Protocols
Synthesis of 4-Chlorobenzenesulfonyl Chloride
A common method for the synthesis of 4-chlorobenzenesulfonyl chloride is the chlorosulfonation of chlorobenzene (B131634).
Methodology:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.
-
While maintaining the temperature at approximately 35 °C, slowly add chlorobenzene dropwise to the chlorosulfonic acid with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for two hours.
-
Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.
-
The solid product, 4-chlorobenzenesulfonyl chloride, will precipitate out of the aqueous solution.
-
Collect the solid by filtration and wash it with cold water to remove any remaining acid.
-
The crude product can then be dried for further use or purified.
This method is based on a procedure that yields approximately 81% of the theoretical yield, with a small amount of bis(4-chlorophenyl) sulfone as a byproduct.[5]
Purification by Crystallization
Methodology:
-
Dissolve the crude 4-chlorobenzenesulfonyl chloride in a suitable solvent, such as ether.
-
Wash the ether solution with a 10% sodium hydroxide (B78521) solution until the aqueous layer is colorless. This step removes acidic impurities.
-
Separate the organic layer and dry it over a suitable drying agent, such as anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Cool the filtrate in a dry ice bath to induce crystallization of the purified 4-chlorobenzenesulfonyl chloride.
-
Collect the crystals by filtration and dry them under vacuum. The purified compound should be stored in a desiccator to protect it from moisture.[5]
Determination of Melting Point
Methodology:
-
A small, finely powdered sample of the purified 4-chlorobenzenesulfonyl chloride is packed into a capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer and placed in a melting point apparatus.
-
The apparatus is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure compound, this range is typically narrow.
Visualization of Key Processes
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 4-chlorobenzenesulfonyl chloride.
Purification Workflow
Caption: A flowchart detailing the purification of 4-chlorobenzenesulfonyl chloride by crystallization.
Key Chemical Reactions
Caption: A diagram illustrating the primary reactions of 4-chlorobenzenesulfonyl chloride.
Safety and Handling
4-Chlorobenzenesulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Store in a cool, dry, well-ventilated place away from incompatible materials.[8]
-
Keep containers tightly closed to prevent contact with moisture.[3][8]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
4-Chlorobenzenesulfonyl chloride is a valuable chemical intermediate with well-defined physical and chemical properties. A thorough understanding of its reactivity, particularly its sensitivity to moisture and its reactions with nucleophiles, is crucial for its safe and effective use in research and development. The experimental protocols and safety information provided in this guide are intended to assist researchers and scientists in handling and utilizing this compound responsibly.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. patents.justia.com [patents.justia.com]
- 6. benchchem.com [benchchem.com]
- 7. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 9. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
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